molecular formula C6H10ClNO2 B141675 4-(Chloroacetyl)morpholine CAS No. 1440-61-5

4-(Chloroacetyl)morpholine

Cat. No.: B141675
CAS No.: 1440-61-5
M. Wt: 163.6 g/mol
InChI Key: YMQRPXBBBOXHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloroacetyl)morpholine (CAS: 1440-61-5) is a morpholine derivative with the molecular formula C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol . It features a chloroacetyl group (-COCH₂Cl) attached to the morpholine ring, making it a reactive intermediate in organic synthesis. Key physical properties include a melting point range of 27–30°C, hygroscopicity, and solubility in polar organic solvents such as acetone or dimethylformamide (DMF) .

This compound is widely utilized in heterocyclic chemistry to synthesize thiadiazole, oxadiazole, and triazole derivatives.

Biological Activity

4-(Chloroacetyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction yields the chloroacetyl derivative, which can then be further modified to create various derivatives for biological evaluation . The general reaction can be summarized as follows:

Morpholine+Chloroacetyl chlorideTriethylamine4 Chloroacetyl morpholine\text{Morpholine}+\text{Chloroacetyl chloride}\xrightarrow{\text{Triethylamine}}\text{4 Chloroacetyl morpholine}

Biological Activity

The biological activity of this compound and its derivatives has been extensively studied, revealing a variety of pharmacological effects:

  • Antimicrobial Activity : Several studies have demonstrated that this compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The compound's derivatives have shown enhanced activity, making them potential candidates for antibiotic development .
  • Antitumor Activity : Research indicates that certain derivatives of this compound possess antitumor properties. For instance, compounds synthesized from this base structure have been tested against cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimalarial and Antitubercular Properties : The compound has also been evaluated for its efficacy against malaria and tuberculosis. Some derivatives have demonstrated potent activity against Plasmodium falciparum and Mycobacterium tuberculosis, indicating their potential use in treating these diseases .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, which may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound derivatives:

  • Antibacterial Evaluation : A study conducted by Khammas and Hamood (2017) synthesized various derivatives and screened them for antibacterial activity. The results indicated that some derivatives exhibited higher potency than standard antibiotics, suggesting their potential as new antimicrobial agents .
  • Antitumor Activity Assessment : In an investigation into the antitumor properties of morpholine derivatives, specific compounds derived from this compound were tested against human cancer cell lines. The study found that these compounds inhibited cell proliferation significantly compared to controls .
  • In Silico Studies : Computational studies have been performed to predict the binding affinities of this compound derivatives with various biological targets. These studies suggest that structural modifications can enhance their therapeutic profiles, particularly in cancer treatment .

Data Tables

Activity Type Compound Tested Target Organism/Cell Line Activity Observed
AntibacterialThis compoundE. coli, S. aureusSignificant inhibition
AntitumorDerivative M1Human cancer cell linesInhibition of proliferation
AntimalarialDerivative M2P. falciparumPotent activity
AntitubercularDerivative M3M. tuberculosisEffective growth inhibition

Scientific Research Applications

Synthesis of 4-(Chloroacetyl)morpholine

The synthesis of this compound typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is performed under controlled temperatures (5-10°C) to yield the desired product efficiently. The general reaction can be summarized as follows:

Morpholine+Chloroacetyl chlorideTriethylamine4 Chloroacetyl morpholine\text{Morpholine}+\text{Chloroacetyl chloride}\xrightarrow{\text{Triethylamine}}\text{4 Chloroacetyl morpholine}

The resulting compound can be characterized using spectral methods such as FT-IR and NMR, confirming the successful formation of the chloroacetyl derivative .

This compound and its derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. The following table summarizes some key biological activities associated with this compound:

Activity Description References
AntibacterialExhibits significant antibacterial properties against various pathogens.
AnticancerPotential anti-tumor activity, particularly against ovarian cancer and HIF-1α inhibition.
Anti-inflammatoryDemonstrated anti-inflammatory effects in various models.
AntioxidantShows antioxidant activity, potentially useful in preventing oxidative stress-related diseases.
NeuroprotectiveMorpholine derivatives are noted for their role in central nervous system drug discovery.

Anticancer Properties

A recent study investigated the anticancer potential of morpholine-based compounds, including this compound, against ovarian cancer cells. The results indicated that these compounds could serve as lead molecules due to their ability to inhibit HIF-1α, a critical factor in tumor growth and survival .

Antibacterial Activity

Research on new derivatives of this compound demonstrated significant antibacterial efficacy against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for their minimum inhibitory concentrations (MICs), showing promising results that warrant further exploration for potential therapeutic applications .

Neuropharmacological Effects

Morpholine derivatives have been explored for their interactions with serotonin receptors, which are crucial in treating CNS disorders such as depression and anxiety. Compounds containing the morpholine scaffold have shown improved bioavailability and reduced side effects compared to traditional drugs, making them attractive candidates for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Chloroacetyl)morpholine, and how can reaction efficiency be optimized?

  • Methodological Answer : The primary synthesis involves reacting morpholine with chloroacetic acid under dehydrochlorination conditions. To optimize efficiency, maintain stoichiometric ratios (1:1 molar equivalents) and use controlled reflux in polar aprotic solvents (e.g., dioxane). Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis, recrystallization from methanol or ethanol improves purity (~80-85% yield). For scale-up, inert gas purging minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of the C-Cl bond (724 cm⁻¹) and C=O stretch (1644 cm⁻¹). Disappearance of C-Cl in derivatives indicates successful substitution .
  • ¹H-NMR : Key signals include δ ~3.76 ppm (alkoxy groups in derivatives), δ 4.4 ppm (COCH₂), and δ ~2.93 ppm (morpholine CH₂-N-CH₂) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 155 for fragmentation patterns) and diagnostic losses (e.g., m/z 86 for morpholine ring cleavage) .

Advanced Research Questions

Q. How can researchers optimize nucleophilic substitution reactions using this compound to synthesize sulfonamide derivatives, and what factors influence yield?

  • Methodological Answer :

  • Reaction Design : Use equimolar amounts of this compound and sulfonamide precursors (e.g., N-(4-aminobenzenesulfonyl)morpholine) in DMF with triethylamine as a base. Reflux for 2–4 hours under nitrogen to prevent oxidation .
  • Yield Optimization :
  • Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance reactivity.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Byproduct Mitigation : Use cold-water washing to remove unreacted chloroacetyl chloride. Yields typically range from 74–88% for alkoxyacetyl derivatives .

Q. What strategies are employed to resolve contradictions in spectral data when analyzing alkoxyacetyl derivatives of this compound?

  • Methodological Answer : Contradictions often arise from overlapping signals (e.g., CH₂ groups in morpholine vs. alkoxy chains). Strategies include:

  • 2D-NMR (COSY, HSQC) : Resolve ambiguities in proton-proton coupling and carbon assignments.
  • Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to suppress interference in ¹H-NMR.
  • Comparative Analysis : Cross-reference IR data (e.g., C-O-C stretches at 1257–1065 cm⁻¹) with synthetic intermediates to confirm substitution patterns .

Q. How can X-ray crystallography validate the molecular conformation of this compound derivatives, and what crystallographic parameters are critical?

  • Methodological Answer :

  • Crystal Growth : Dissolve derivatives in ethanol or methanol and slowly evaporate at 20°C to obtain single crystals.
  • Data Collection : Use a diffractometer (e.g., Oxford Diffraction) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL97 ensures accuracy (R-factor ≤ 0.045).
  • Key Parameters :
  • Symmetry Codes : e.g., (x, y, z+1) for hydrogen-bonded dimers.
  • Thermal Displacement Parameters : Anisotropic refinement for heavy atoms (Cl, O, N).
  • Hydrogen Bonding : Document N–H⋯O interactions (e.g., 2.8–3.0 Å distances) to confirm supramolecular packing .

Q. Key Challenges & Solutions

  • Challenge : Low solubility of derivatives in common solvents.
    Solution : Use DMF/water mixtures for recrystallization or introduce polar substituents (e.g., methoxy groups) .
  • Challenge : Byproduct formation during nucleophilic substitution.
    Solution : Optimize stoichiometry (10% excess nucleophile) and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(chloroacetyl)morpholine with structurally related morpholine derivatives:

Compound Molecular Formula Key Substituent Reactivity/Applications Key Data
This compound C₆H₁₀ClNO₂ -COCH₂Cl Nucleophilic substitution (e.g., with thiols, amines); precursor for anticancer agents . Melting point: 27–30°C; Hygroscopic .
4-(Cyanoacetyl)morpholine C₇H₁₀N₂O₂ -COCH₂CN Polar nitrile group enhances hydrogen bonding; used in peptide mimetics . Molecular weight: 154.17 g/mol; CAS: 15029-32-0 .
4-Glycylmorpholine hydrochloride C₆H₁₃ClN₂O₂ -COCH₂NH₂·HCl Aminoacetyl group enables conjugation with bioactive molecules; improved aqueous solubility . Solubility: >180 μM in PBS (pH 7.4) .
4-(4-Nitrobenzyl)morpholine C₁₁H₁₄N₂O₃ -CH₂C₆H₄NO₂ Nitro group facilitates redox-active applications; intermediate in anticancer drug synthesis . Crystallizes in monoclinic system; anticancer activity against lung cancer .
4-(4-Chlorophenylthiazol-2-yl)morpholine C₁₃H₁₃ClN₂OS Thiazole ring with 4-Cl-C₆H₄ Inhibits cytochrome P450 enzymes; studied for chemoprevention . Molecular weight: 280.77 g/mol; CAS: 145889-63-0 .

Pharmacological and Physicochemical Properties

  • Lipophilicity :
    • This compound has a cLogP of ~1.5 (estimated), making it moderately lipophilic.
    • In contrast, 4-(2-chlorobenzyl)morpholine (a benzyl-substituted analogue) exhibits higher lipophilicity (cLogP ~3.2) and superior metabolic stability in cytochrome P450 inhibition assays .
  • Solubility :
    • This compound is less soluble in aqueous buffers (<50 μM) compared to glycyl or benzyl derivatives (>180 μM) due to its reactive chloroacetyl group .

Case Study: Thiadiazole Derivatives

This compound was used to synthesize thiadiazole derivatives (3a–h in ), which demonstrated antinociceptive activity. Compared to analogues derived from N-(alkyl/aryl)-2-chloroacetamide, morpholine-containing derivatives showed:

  • Higher thermal stability (melting points >200°C vs. ~150°C for non-morpholine analogues).
  • Enhanced bioavailability due to morpholine’s hydrogen-bonding capacity .

Properties

IUPAC Name

2-chloro-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQRPXBBBOXHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073258
Record name 2-Chloro-1-(morpholin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440-61-5
Record name 4-(Chloroacetyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(chloroacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1440-61-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-(morpholin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloroacetyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring mixture of morpholine (1.00 g) and triethylamine (1.6 mL) in EtOAc (10 mL) at 0° C. is added chloroacetyl chloride (1.83 mL) dropwise. The mixture is stirred at 0° C. for 35 min., diluted with 10% HCl (25 mL) and extracted with EtOAc (3×50 mL). The organic layer is dried over MgSO4, and the solvent removed. The residue is purified by SiO2 flash column chromatography (eluent 35% EtOAc/hexane) to afford 1.42 g (76%) of the title compound as a yellow liquid. Physical characteristics: 1H NMR (CDCl3) δ 3.54, 3.64, 3.72, 4.07; IR (liq.) 2859, 1654, 1463, 1438, 1302, 1270, 1251, 1233, 1115, 1069, 1040, 965, 790, 657, 604 cm−1; MS (ESI+) m/z 164 (M+H)+. Anal. Found: C, 43.66; H, 6.17; N, 8.58.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

7-Oxo-4,7-dihydro[1,3]thiazolo[5,4-b]pyridine-6-carboxamides. Preparation of specific examples of heterocycle W20.1 follows an established literature precedent described in Chart BM (A. Haemers J. Heterocyclic Chem. 1984, 21, 401-406.). Morpholine is condensed with chloroacetyl chloride to afford 4-(chloroacetyl)-morpholine (BM.1) which is transformed to the dithiocarboxylate methyl ester (BM.2) by the reaction with sulfur, an amine base (e.g. triethylamine) and iodomethane. Condensation of BM.2 with aminoacetonitrile bisulfate in the presence of triethylamine affords the thiazole BM.3. Subsequent reduction of the carboxamide with borane provides BM.4 which is condensed with diethyl ethoxymethylenemalonate to give BM.5. Alkylation of the enamine nitrogen with an alkylhalide (e.g. iodomethane) or other suitable electrophile in the presence of an inorganic base affords BM.6. Cyclization of BM.6 by heating in a mixture of Eaton's reagent provides the thiazolopyridine BM.7. The resulting ester is then treated with a benzylamine (e.g. 4-chlorobenzylamine, 4-bromobenzylamine, or 4-fluorobenzylamine) at high temperature or the ester may be saponified to afford the corresponding acid which is then coupled with a benzylamine mediated by 1,1′-carbonyldiimidazole (or other suitable carboxylic acid activating agent) to provide amides of the general formula BM.8.
[Compound]
Name
7-Oxo-4,7-dihydro[1,3]thiazolo[5,4-b]pyridine-6-carboxamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To the solution of morpholine (10 mmol, 0.872 mL) and Et3N (15 mmol, 2.09 mL) in THF (20 mL) at 0° C. was dropped in chloroacetyl chloride 1 (12 mmol, 0.956 mL). The mixture was stirred at 0° C. for 4 h and then r.t. overnight. The reaction was quenched with H2O and evaporated to dryness. Purification by column chromatography (CH2Cl2/CH3OH=50/1) gave 2-chloro-1-morpholin-4-yl-ethanone 2 (1.62 g, 100%). 2 (1.6 g, 0.98 mmol) was treated with piperazine-1-carboxylic acid t-butyl ester (10 mmol, 1.86 g) in DMF (20 mL) at 70° C. for 12 h in the presence of K2CO3 (3 mmol, 4.14 g). Solvents were evaporated and the crude product was purified by flash chromatography (CH2Cl2/CH3OH=30/1) to give 4-(2-morpholin-4-yl oxo-ethyl)-piperazine-1-carboxylic acid t-butyl ester 4, which was treated with TFA (5 mL) in CH2Cl2 (5 mL) at r.t. for 2 h. Evaporation of all solvents furnished the TFA salt of 1-morpholin-4-yl-2-piperazin-1-yl-ethanone 4 (4.1 g, 93%).
Quantity
0.872 mL
Type
reactant
Reaction Step One
Name
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.956 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloroacetyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(Chloroacetyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(Chloroacetyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(Chloroacetyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(Chloroacetyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(Chloroacetyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.